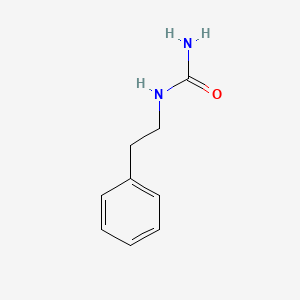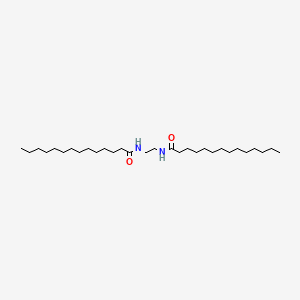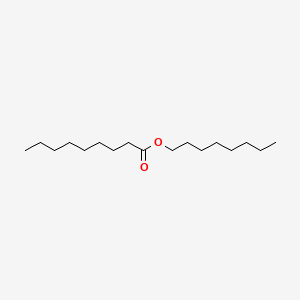
5,9-Dimethyl-4,8-decadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dimethyl-4,8-decadienal is an organic compound with the molecular formula C12H20O. It is a colorless to pale yellow liquid with a distinctive aldehyde aroma. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyl-4,8-decadienal typically involves the aldol condensation of appropriate aldehydes followed by dehydration. One common method is the reaction of 5-methyl-2-hexenal with 3-methyl-2-butenal under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 5,9-Dimethyl-4,8-decadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,9-Dimethyl-4,8-decadienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents
Mécanisme D'action
The mechanism of action of 5,9-Dimethyl-4,8-decadienal involves its interaction with various molecular targets. It can form Schiff bases with amino groups in proteins, leading to changes in protein conformation and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
2,4-Decadienal: Another aldehyde with similar structural features but different positional isomers.
5,9-Dimethyl-2,4-decadienal: A positional isomer with the double bonds in different locations.
4,8-Decadienal: A compound with similar chain length but different substitution patterns.
Uniqueness: 5,9-Dimethyl-4,8-decadienal is unique due to its specific double bond positions and methyl substitutions, which confer distinct chemical and physical properties. These structural features make it particularly valuable in applications requiring specific reactivity and aroma profiles .
Propriétés
Numéro CAS |
762-26-5 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
(4E)-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,10H,4-6,9H2,1-3H3/b12-8+ |
Clé InChI |
MMLYERLRGHVBEK-XYOKQWHBSA-N |
SMILES |
CC(=CCCC(=CCCC=O)C)C |
SMILES isomérique |
CC(=CCC/C(=C/CCC=O)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC=O)C)C |
| 762-26-5 | |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B1617126.png)












